

"Adenosine-2-carboxy methyl amide" off-target effects and how to mitigate them

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Compound of Interest		
Compound Name:	Adenosine-2-carboxy methyl amide	
Cat. No.:	B15598274	Get Quote

Technical Support Center: Adenosine-2-carboxymethylamide

Welcome to the technical support center for researchers utilizing Adenosine-2-carboxymethylamide. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you anticipate and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target receptors for Adenosine-2-carboxymethylamide?

Adenosine-2-carboxymethylamide is an analog of adenosine, which is the endogenous ligand for four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[1] It is critical to experimentally determine the binding affinity and functional activity of your compound at each of these receptors to establish its primary target(s).

Q2: What are the common off-target effects observed with adenosine analogs?

Off-target effects for adenosine analogs can be broadly categorized into two types:

 Interaction with other adenosine receptor subtypes: A compound designed to be selective for one adenosine receptor subtype may also bind to and activate or inhibit other subtypes,



leading to unintended signaling.

Interaction with unrelated proteins: Adenosine analogs can sometimes interact with other
proteins, such as kinases or transporters. For instance, some compounds have been shown
to inhibit adenosine transport, leading to an accumulation of extracellular adenosine and
subsequent activation of adenosine receptors.[2]

Q3: How can I proactively mitigate potential off-target effects in my experimental design?

A multi-pronged approach is recommended:

- In Silico Analysis: Utilize computational tools to predict potential off-target binding sites based on the structure of Adenosine-2-carboxymethylamide.
- Selective Antagonists: In your cellular assays, co-administer selective antagonists for the
 adenosine receptor subtypes you are not intending to target. This can help to isolate the
 effects of your compound on the desired receptor.
- Use of Knockout/Knockdown Models: Employ cell lines or animal models where the intended target receptor has been knocked out or knocked down. Any remaining activity of your compound in these models can be attributed to off-target effects. The use of CRISPR/Cas9 for gene deletion of specific adenosine receptors has been shown to be an effective strategy.
 [3]

Q4: What are the initial steps to experimentally identify off-target effects?

A tiered approach is often most effective:

- Comprehensive Receptor Profiling: Screen Adenosine-2-carboxymethylamide against a panel of known receptors, especially those related to the adenosine signaling pathway.
- Unbiased Genome-Wide Methods: For in-depth analysis, especially in the context of
 therapeutic development, unbiased methods can identify unexpected off-target interactions.
 [4] Techniques like GUIDE-seq or whole-genome sequencing can provide a comprehensive
 view of off-target events.[5][6]

Troubleshooting Guides



Problem: Inconsistent or unexpected results in cell-based assays.

- Possible Cause: Off-target effects on other adenosine receptors are modulating the cellular response.
- Troubleshooting Steps:
 - Perform a concentration-response curve of Adenosine-2-carboxymethylamide in the presence of selective antagonists for each of the four adenosine receptor subtypes.
 - If an antagonist for a specific receptor subtype blocks the unexpected effect, it indicates an off-target interaction with that receptor.
 - Consider using a cell line that does not express the suspected off-target receptor to confirm this finding.

Problem: Observed cellular phenotype does not align with known signaling pathways of the intended target receptor.

- Possible Cause: Adenosine-2-carboxymethylamide may be interacting with an unrelated signaling pathway.
- Troubleshooting Steps:
 - Conduct a kinase profiling assay to determine if the compound inhibits or activates any kinases.
 - Perform a broad functional screening assay (e.g., a cellular thermal shift assay) to identify protein binding partners.
 - Review literature for known off-target effects of structurally similar compounds.

Data Presentation

Table 1: Hypothetical Binding Affinities (Ki, nM) of Adenosine-2-carboxymethylamide at Human Adenosine Receptors



Compound	A1 Receptor	A2A Receptor	A2B Receptor	A3 Receptor
Adenosine-2- carboxymethyla mide	50	800	1500	2500
Adenosine (for reference)	15	20	1000	50

This is hypothetical data and should be experimentally determined.

Table 2: Experimental Methods for Off-Target Effect Identification

Method	Throughput	Description	Advantages	Disadvantages
Targeted Deep Sequencing	Low (10-50 sites)	PCR amplification and NGS of predicted off-target sites.	High sensitivity for confirming suspected off-target loci.	Biased; will not discover novel off-target sites.[7]
GUIDE-seq	Genome-wide	In vivo integration of double-stranded oligodeoxynucleo tide (dsODN) tags at double- strand breaks, followed by NGS.	Unbiased, captures events in a cellular context.[7]	Requires transfection of dsODN, which may not be suitable for all cell types.[8]
CIRCLE-seq	Genome-wide	In vitro Cas9 digestion of genomic DNA, followed by ligation and sequencing.	Highly sensitive and independent of cellular processes.	In vitro conditions may not fully replicate the cellular environment.[7]

Experimental Protocols



Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

- Cell Culture and Membrane Preparation:
 - Culture cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
 - Harvest cells and prepare cell membranes by homogenization and centrifugation.
- Binding Assay:
 - In a 96-well plate, combine cell membranes, a known radioligand for the specific receptor, and varying concentrations of Adenosine-2-carboxymethylamide.
 - Incubate to allow binding to reach equilibrium.
- Detection and Analysis:
 - Separate bound from free radioligand by rapid filtration.
 - Quantify the radioactivity of the filters using a scintillation counter.
 - Calculate the Ki value for Adenosine-2-carboxymethylamide by analyzing the displacement of the radioligand.

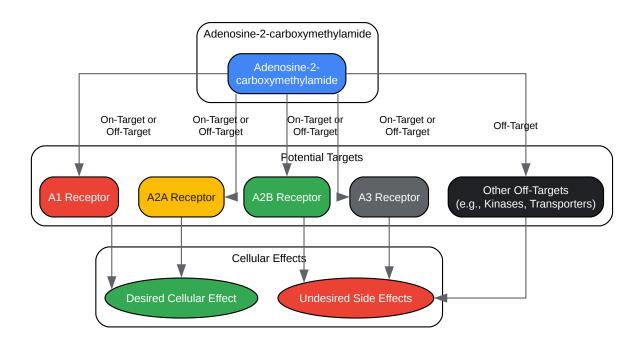
Protocol 2: cAMP Assay to Determine Functional Activity

- Cell Culture:
 - Plate cells expressing the target adenosine receptor in a 96-well plate and culture overnight.
- Assay Procedure:
 - Wash cells and incubate with a phosphodiesterase inhibitor to prevent cAMP degradation.
 - Add varying concentrations of Adenosine-2-carboxymethylamide.
 - For A1 and A3 receptors (which inhibit adenylyl cyclase), stimulate the cells with forskolin.



- Incubate to allow for cAMP production.
- Detection and Analysis:
 - Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF kit.
 - Calculate the EC50 or IC50 value for Adenosine-2-carboxymethylamide.

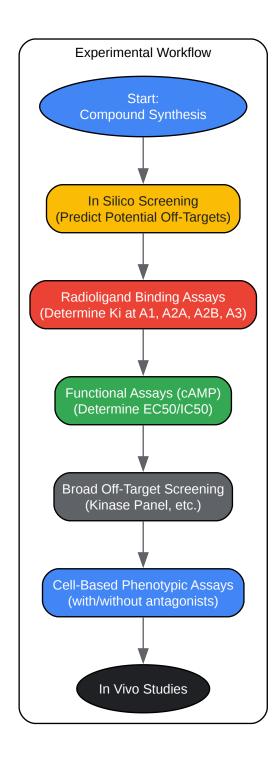
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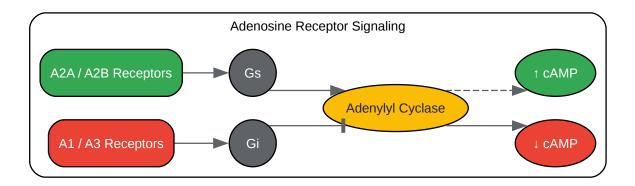
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Caption: Logical relationship of potential on- and off-target effects.









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